5-Amino-3-(difluoromethyl)isoxazole
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound . The structure of isoxazole includes both an amino and carboxylic group .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications
Gene Expression Modulation
5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a related isoxazole derivative, shows potential as an anti-inflammatory drug candidate. It modulates autoimmune and inflammatory gene expression in human Caco-2 cultured cells, indicating a possible role in disease modification (Płoszaj et al., 2016).
Synthesis of Functionalized Isoxazoles
Functionalized 5-fluoroalkyl-substituted isoxazoles, including derivatives of 5-difluoromethylisoxazole, have been synthesized starting from halogenoximes. These compounds hold potential for various applications, including as building blocks in the synthesis of biologically active molecules (Chalyk et al., 2019).
Immunosuppressive Properties
Another isoxazole derivative, 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, exhibits immunosuppressive properties. It shows promise in inhibiting cell proliferation and modulating cytokine production, which can be leveraged in developing treatments for immune-related disorders (Mączyński et al., 2018).
Tautomerism and Basicity Studies
Studies on amino- and acetamido-isoxazoles, including 5-amino-isoxazoles, provide insights into their tautomerism and basicity. This understanding is crucial for their application in chemical synthesis and drug design (Boulton & Katritzky, 1961).
Herbicidal Activity
Isoxazole derivatives, such as 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, have shown significant herbicidal activity. This includes compounds with a difluorochloromethyl group in the 5-position of the isoxazole ring, suggesting potential agricultural applications (Hamper et al., 1995).
Enzyme Inhibition
5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives have been studied for their inhibitory properties against certain human carbonic anhydrase isoforms. This suggestspotential use in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Immunomodulatory Effects
Isoxazole derivatives such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide show immunomodulatory effects in both in vitro and in vivo studies. They could be potentially useful for treating autoimmune diseases, infections, or as vaccine adjuvants (Drynda et al., 2015).
Organic Synthesis Applications
Isoxazole derivatives are valuable in organic synthesis, offering pathways to β-hydroxy ketones, γ-amino alcohols, and other significant synthetic units. Their broad spectrum of applicability in medicinal chemistry and organic materials underlines their importance in scientific research (Duc & Dung, 2021).
Future Directions
Properties
IUPAC Name |
3-(difluoromethyl)-1,2-oxazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(7)9-8-2/h1,4H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUQKRSWUFXCGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934921-14-8 | |
Record name | 3-(difluoromethyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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